(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine
CAS No.: 21497-41-6
Cat. No.: VC20489575
Molecular Formula: C6H14N4O
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21497-41-6 |
|---|---|
| Molecular Formula | C6H14N4O |
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine |
| Standard InChI | InChI=1S/C6H14N4O/c1-5-4-10(8-11)6(2)3-9(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 |
| Standard InChI Key | FCFFYVSTDMDZDK-NTSWFWBYSA-N |
| Isomeric SMILES | C[C@@H]1CN([C@H](CN1N=O)C)N |
| Canonical SMILES | CC1CN(C(CN1N=O)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperazine backbone—a six-membered ring containing two nitrogen atoms at positions 1 and 4. The stereocenters at positions 2 and 5 confer chirality, with methyl groups occupying equatorial orientations to minimize steric strain . The nitroso group at position 4 introduces a planar, electrophilic nitrogen-oxygen moiety, which is critical for its reactivity and biological interactions .
Molecular Formula: C₆H₁₆N₄O
Molecular Weight: 160.22 g/mol
IUPAC Name: (2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine
Physicochemical Characteristics
Nitrosamines like (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine exhibit moderate lipophilicity due to their alkyl substituents and aromatic nitroso group. Key properties include:
| Property | Value/Range |
|---|---|
| Melting Point | 120–125°C (decomposes) |
| Solubility in Water | 0.5–1.2 mg/mL (25°C) |
| LogP (Octanol-Water) | 1.8–2.3 |
| pKa (Amine Group) | 8.9–9.4 |
The nitroso group’s electron-withdrawing nature reduces the basicity of the adjacent amine, as evidenced by its pKa range .
Synthesis and Manufacturing Pathways
Nitrosation of Piperazine Derivatives
The most straightforward route involves nitrosation of the precursor amine, (2S,5R)-2,5-dimethylpiperazin-1-amine, using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions :
This reaction proceeds via electrophilic substitution at the secondary amine, forming the N-nitrosamine bond.
Iron-Catalyzed Reductive Coupling
Recent advances in reductive coupling, as demonstrated by iron-catalyzed methods, offer an alternative pathway . While originally developed for aryl amines, this approach could adapt nitroso intermediates generated from nitro precursors:
-
Nitro Reduction: Nitro-piperazine derivatives are reduced to nitroso intermediates using Zn/TMSCl.
-
Radical Alkylation: Alkyl halides react with nitroso-piperazine via Fe(I)-mediated radical coupling.
For example:
This method avoids over-alkylation and achieves yields >90% under optimized conditions .
Toxicological Profile and Carcinogenicity
Genotoxic Mechanisms
Nitrosamines like (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine form pro-mutagenic O⁶-alkylguanine DNA adducts via metabolic activation . Cytochrome P450 enzymes (e.g., CYP2E1) α-hydroxylate the alkyl groups adjacent to the nitroso nitrogen, generating reactive alkyldiazonium ions that alkylate DNA .
Carcinogenic Potency Classification
Based on structural analogs and QSAR predictions, this compound likely falls into Potency Category 4 (AI = 1,500 ng/day) due to:
-
Steric Hindrance: Methyl groups at positions 2 and 5 impede metabolic α-hydroxylation.
-
Reduced DNA Adduct Stability: Bulky substituents destabilize alkylation products, enhancing repair by MGMT .
| Parameter | Value |
|---|---|
| TD₅₀ (Rat) | 12.7 mg/kg/day |
| Acceptable Intake (AI) | 1,500 ng/day |
| Margin of Safety (MOS) | 8,500 |
Analytical Detection Methods
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS with electrospray ionization (ESI) is the gold standard for quantifying trace nitrosamines :
-
Column: C18 (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase: 0.1% Formic acid in water/acetonitrile
-
LOD/LOQ: 0.1 ppb / 0.3 ppb
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 3.2–3.5 ppm (m, 4H, piperazine CH₂)
-
δ 1.4–1.6 ppm (d, 6H, CH₃)
-
δ 8.1 ppm (s, 1H, NH₂)
Regulatory and Pharmaceutical Implications
Risk Mitigation Strategies
Pharmaceutical manufacturers must implement strict controls to limit nitrosamine formation:
-
Nitrosating Agent Scavengers: Ascorbic acid or tocopherols during synthesis .
-
Process Optimization: Low-temperature storage (<25°C) to inhibit nitrosation.
Global Regulatory Limits
| Agency | AI (ng/day) |
|---|---|
| FDA | 1,500 |
| EMA | 1,500 |
| Health Canada | 1,500 |
These limits align with ICH M7 guidelines for mutagenic impurities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume